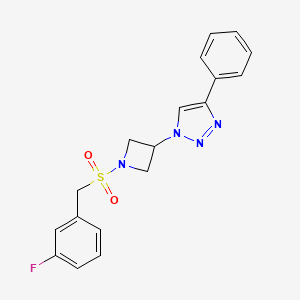

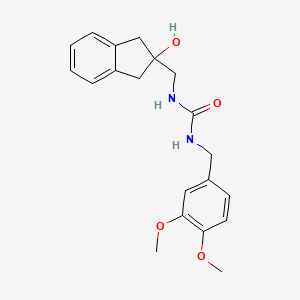

1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound is part of a family of compounds used in various fields of chemistry and pharmacology. However, specific introductory details related to this exact chemical structure are scarce in direct literature. Its relatives have been utilized in cardiotonic agents and have implications in metabolism and synthesis for medical applications.

Synthesis Analysis

The synthesis methods of related compounds, such as deuterium-labeled ureas or specific urea derivatives, involve multi-step processes starting from basic chemical structures like methanol or amino acids, leading to complex ureas with potential biological activities. These methods can be adapted to synthesize 1-(3,4-dimethoxybenzyl)-3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]urea by substituting appropriate starting materials and conditions (Liang et al., 2020; Wei-ke, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing detailed aspects of the crystal structure, hydrogen bonding, and molecular geometry. These studies inform the potential reactivity and interaction mechanisms of the compound under investigation (Habibi et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving related urea compounds often include interactions with enzymes or other chemical agents, showcasing their reactivity and functional potential in biochemical contexts. These reactions help in understanding the compound's behavior under different chemical environments (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of closely related compounds have been studied. These properties are critical for determining the compound's applicability in various scientific and industrial processes (Urtiaga et al., 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemical groups, stability under various conditions, and interactions with biological molecules, define the compound's potential applications and safety. Studies on similar chemicals provide insights into these aspects, which can be extrapolated to understand the properties of 1-(3,4-dimethoxybenzyl)-3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]urea (Wieboldt et al., 2002).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have been explored in various studies. For instance, the cocondensation of urea with methylolphenols under acidic conditions has been studied, demonstrating the formation of compounds like 4-hydroxybenzylurea and N,N'-bis(4-hydroxybenzyl)urea, which are structurally related to the target compound (Tomita & Hse, 1992). This process highlights the reactivity of urea with phenolic compounds, potentially applicable in synthesizing compounds with similar structures to the target molecule.

Metabolic Studies

Metabolic studies of related compounds, such as (-)-alpha-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol, have revealed insights into their biotransformation. These studies have identified various metabolites through processes like O-demethylation and ring hydroxylation, which are crucial for understanding the metabolic pathways and potential biological activities of these compounds (Suzuki, Hashimura, & Takeyama, 1983).

Pharmacological Potentials

Compounds structurally related to 1-(3,4-dimethoxybenzyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea have shown promising pharmacological potentials. For example, certain urea derivatives have been evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant anti-HIV-1 activity. Such studies underline the potential of these compounds in the development of new therapeutic agents (Sakakibara et al., 2015).

Chemical Analysis and Drug Development

The synthesis of deuterium-labeled analogs, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as internal standards in LC–MS analysis, indicates the importance of these compounds in the development and analysis of pharmaceuticals. Such work facilitates the pharmacokinetic studies of drugs, aiding in their development and understanding of their distribution and metabolism within the body (Liang et al., 2020).

Molecular Structure and Optical Properties

Investigations into the molecular structure and properties of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have provided insights into their potential applications. Studies involving vibrational spectra, HOMO-LUMO analyses, and NBO studies contribute to the understanding of the electronic structure and reactivity of these compounds, which could be relevant for their applications in materials science and as potential therapeutic agents (Al-Abdullah et al., 2014).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-25-17-8-7-14(9-18(17)26-2)12-21-19(23)22-13-20(24)10-15-5-3-4-6-16(15)11-20/h3-9,24H,10-13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTPEQDPDVNMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2(CC3=CC=CC=C3C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2481576.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)

![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)